3-Chloro-2-(1,1-difluoroallyl)-6-methoxyquinoxaline
Overview
Description
3-Chloro-2-(1,1-difluoroallyl)-6-methoxyquinoxaline is a synthetic organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(1,1-difluoroallyl)-6-methoxyquinoxaline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or diketones, under acidic or basic conditions.
Introduction of the Chloro Group: The chloro group can be introduced via electrophilic chlorination using reagents like thionyl chloride or phosphorus pentachloride.
Addition of the Difluoroallyl Group: The difluoroallyl group can be introduced through a nucleophilic substitution reaction using a difluoroallyl halide, such as 1,1-difluoro-2-bromoethene, in the presence of a base like potassium carbonate.
Methoxylation: The methoxy group can be introduced via methylation using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(1,1-difluoroallyl)-6-methoxyquinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoxaline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce the quinoxaline ring to form dihydroquinoxalines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under nucleophilic substitution conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.
Substitution: Amines, thiols, alkoxides, in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly as potential anticancer, antibacterial, and antiviral agents.
Materials Science: It can be used in the synthesis of novel materials with unique electronic and optical properties, such as organic semiconductors and liquid crystals.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, including natural products and other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(1,1-difluoroallyl)-6-methoxyquinoxaline depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: The compound can bind to the active site of enzymes, inhibiting their activity and thus affecting various biochemical pathways.
Receptor Binding: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes, which can be useful in anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoxaline: Lacks the difluoroallyl and methoxy groups, making it less versatile in terms of chemical reactivity and applications.
6-Methoxyquinoxaline: Lacks the chloro and difluoroallyl groups, which may reduce its potential as a pharmaceutical scaffold.
3,6-Dichloroquinoxaline: Lacks the difluoroallyl group, which may affect its electronic properties and reactivity.
Uniqueness
3-Chloro-2-(1,1-difluoroallyl)-6-methoxyquinoxaline is unique due to the presence of the chloro, difluoroallyl, and methoxy groups, which confer distinct electronic and steric properties. These groups enhance its potential for diverse chemical reactions and applications in various fields, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
3-chloro-2-(1,1-difluoroprop-2-enyl)-6-methoxyquinoxaline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF2N2O/c1-3-12(14,15)10-11(13)17-9-6-7(18-2)4-5-8(9)16-10/h3-6H,1H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBOYNVAGCTJOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C(=N2)Cl)C(C=C)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401187138 | |
Record name | 3-Chloro-2-(1,1-difluoro-2-propen-1-yl)-6-methoxyquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401187138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1535210-94-6 | |
Record name | 3-Chloro-2-(1,1-difluoro-2-propen-1-yl)-6-methoxyquinoxaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1535210-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-2-(1,1-difluoro-2-propen-1-yl)-6-methoxyquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401187138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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